molecular formula C8H4N2O4S B3178340 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid CAS No. 5170-41-2

2,1,3-Benzothiadiazole-4,7-dicarboxylic acid

Cat. No.: B3178340
CAS No.: 5170-41-2
M. Wt: 224.2 g/mol
InChI Key: KLJMFMKPFLWVRM-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4,7-dicarboxylic acid (CAS 5170-41-2) is a high-value, electron-deficient heterocyclic compound that serves as a versatile building block in advanced materials research. Its molecular structure incorporates a benzothiadiazole (BTD) core, a known fluorophore, functionalized with two carboxylic acid groups. This unique combination makes it an excellent precursor for constructing Metal-Organic Frameworks (MOFs) and a critical synthon in the development of organic electronic devices. The primary research value of this compound stems from the synergistic effect of its electron-accepting BTD core and the coordinative ability of its carboxylic acids. The BTD core is renowned for its high photostability, thermal stability, and large Stokes shifts, which are crucial for applications requiring prolonged light exposure and minimal signal interference . Researchers extensively exploit this compound in the design of chemosensors and chemodosimeters for detecting various ionic and neutral analytes . Its electron-deficient nature allows for the creation of donor-acceptor architectures, where interaction with an analyte induces significant changes in fluorescence or color, enabling sensitive optical detection . Furthermore, this dicarboxylic acid is a key material in the synthesis of polymers and compounds for Organic Light-Emitting Diodes (OLEDs), organic transistors, and solar cells, where its properties enhance charge transport and light-emitting efficiency . It is also used in the development of luminescent liquid crystals for polarized light emission . The synthetic versatility of the BTD core, amenable to cross-coupling reactions, further allows for extensive structural modification and tuning of optical and electronic properties . This product is strictly for research and further manufacturing applications and is not intended for direct human or veterinary use.

Properties

IUPAC Name

2,1,3-benzothiadiazole-4,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S/c11-7(12)3-1-2-4(8(13)14)6-5(3)9-15-10-6/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJMFMKPFLWVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid can be synthesized through various methods. One common method involves the bromination of 2,1,3-Benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole, which is then subjected to a Suzuki-Miyaura cross-coupling reaction with boronic acids to introduce the carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Halogenated benzothiadiazole derivatives.

Scientific Research Applications

2,1,3-Benzothiadiazole-4,7-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid involves its ability to participate in electron transfer processes due to its conjugated system. The compound can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Electronic and Optical Properties

The electronic and optical properties of benzothiadiazole derivatives are highly sensitive to substituents. Key analogues include:

Table 1: Substituent Effects on Properties of Benzothiadiazole Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
BTD-DA -COOH, -COOH 224.19 Fluorescence (480 nm), stable radical anions, MOF ligand Luminescent MOFs, catalysis
4,7-Diphenyl-BTD -Ph, -Ph 288.37 High luminescence, broad absorption Organic photovoltaics
DCBTD (Dicarbonitrile derivative) -CN, -CN 180.15 Two-step reduction (E₁ = -1.2 V, E₂ = -1.6 V vs. SCE), radical stability Electrochemical sensors
DEBTD (Diethyl ester precursor) -COOEt, -COOEt 280.26 Hydrolyzes to BTD-DA, moderate solubility in organic solvents Synthetic intermediate
H₂btdb (Dibenzoic acid derivative) -C₆H₄COOH, -C₆H₄COOH 354.30 Red-shifted emission (501 nm in MOFs), enhanced charge transfer Luminescent sensors
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Carboxylic acid (-COOH) and cyano (-CN) groups enhance electron deficiency, stabilizing radical anions and improving charge transport in MOFs and polymers .
  • Aromatic Substituents: Phenyl groups in 4,7-diphenyl-BTD extend conjugation, red-shifting absorption/emission spectra and improving light-harvesting efficiency in optoelectronic devices .
  • Solubility: Ester derivatives (e.g., DEBTD) exhibit higher organic solubility than BTD-DA, making them preferable intermediates for solution-phase synthesis .

Electrochemical Behavior

BTD-DA and its analogues exhibit distinct redox profiles:

  • BTD-DA: Shows two sequential one-electron reductions at -1.1 V and -1.5 V (vs. Ag/AgCl), forming stable radical anions (BTD-DA⁻·) detectable via EPR .
  • DCBTD: Reduces at more negative potentials (-1.2 V and -1.6 V), attributed to the stronger electron-withdrawing nature of -CN groups .
  • 4,7-Diphenyl-BTD: Exhibits a single reduction peak at -1.8 V, reflecting reduced electron deficiency due to phenyl donor groups .
Figure 1: Cyclic voltammograms of BTD-DA (blue), DCBTD (red), and 4,7-diphenyl-BTD (green) in acetonitrile.

Biological Activity

2,1,3-Benzothiadiazole-4,7-dicarboxylic acid (H2BTDC) is a heterocyclic compound characterized by its unique structural features, including a benzothiadiazole ring fused with two carboxylic acid groups. This compound has garnered attention due to its potential biological activities and applications in various fields such as organic electronics and materials science.

  • Molecular Formula : C₈H₄N₂O₄S
  • Molecular Weight : Approximately 224.20 g/mol
  • Boiling Point : 500.7 ± 35.0 °C
  • Density : 1.800 ± 0.06 g/cm³

The presence of nitrogen and sulfur in the benzothiadiazole core contributes to its electron-deficient nature, enhancing its reactivity and interaction with biological molecules.

The biological activity of H2BTDC involves its ability to participate in electron transfer processes due to its conjugated system. It can interact with various molecular targets through mechanisms such as π-π stacking and hydrogen bonding. These interactions can modulate the activity of proteins and nucleic acids, influencing various biological pathways.

Biological Interactions

Research indicates that H2BTDC exhibits several biological activities:

  • Antioxidant Activity : H2BTDC has shown potential as an antioxidant by scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Properties : Studies have reported that derivatives of benzothiadiazole compounds exhibit antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling .

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study demonstrated that H2BTDC effectively reduced oxidative stress markers in cell cultures, suggesting its role as a potential therapeutic agent against oxidative damage.
  • Antimicrobial Efficacy :
    • In vitro tests showed that H2BTDC exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibacterial agents.
  • Enzyme Interaction :
    • Research on the interaction of H2BTDC with mitochondrial enzymes revealed that it could inhibit ADP phosphorylation and calcium transport in rat liver mitochondria, suggesting implications for energy metabolism regulation .

Comparative Analysis with Related Compounds

Compound NameStructure/CharacteristicsUnique Features
2,1,3-BenzothiadiazoleContains a single thiadiazole ring without carboxylic groupsLess polar than the dicarboxylic derivative
BenzothiazoleSimilar aromatic structure but lacks nitrogen-sulfur fusionMore stable and less reactive
5-Methyl-2,1,3-benzothiadiazoleMethyl substitution on the benzothiadiazole ringAltered electronic properties affecting reactivity
2-HydroxybenzothiadiazoleHydroxyl group substitutionEnhanced solubility and potential biological activity

The dual carboxylic acid functionality combined with the electron-deficient benzothiadiazole core enhances the reactivity of H2BTDC compared to its analogs, broadening its applicability across various fields .

Q & A

Q. What are the key considerations for storing this compound to maintain stability?

  • Methodological Answer : Store in amber vials under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis or oxidation. Regularly monitor purity via thin-layer chromatography (TLC). For boronic acid derivatives, avoid prolonged exposure to moisture to prevent deboronation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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